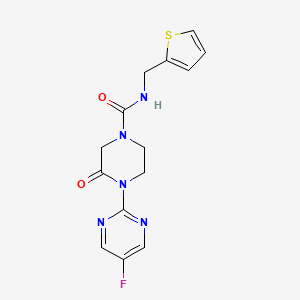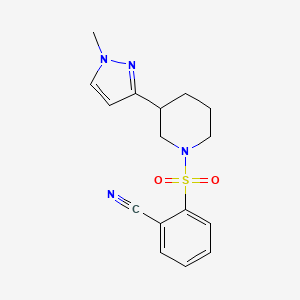
3,5-Bis(2,2,2-trifluorethoxy)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the CAS Number: 35480-55-8 . It has a molecular weight of 318.17 and its IUPAC name is 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is1S/C11H8F6O4/c12-10(13,14)4-20-7-1-6(9(18)19)2-8(3-7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is a white to off-white solid . and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Lagerung
“3,5-Bis(2,2,2-trifluorethoxy)benzoesäure” ist eine chemische Verbindung mit der CAS-Nummer: 35480-55-8 . Sie hat ein Molekulargewicht von 318.17 . Diese Verbindung wird typischerweise bei Raumtemperatur gelagert und ist in Pulverform erhältlich .
Synthese von Derivaten
Diese Verbindung wurde bei der Synthese neuer 1-{5-[2,5-bis(2,2,2-trifluorethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl-Derivate verwendet . Diese Derivate wurden durch eine mehrstufige Reaktionssequenz synthetisiert, die die Kondensation verschiedener Aldehyde und Acetophenone mit dem im Labor synthetisierten Säurehydrazid beinhaltete .
Antikrebsanwendungen
Die synthetisierten 1,3,4-Oxadiazol-Derivate wurden auf ihre Antikrebs-Eigenschaften untersucht . Molekular-Docking-Experimente wurden an diesen Verbindungen durchgeführt, um ihr dynamisches Verhalten an der Bindungsstelle des Proteins zu untersuchen .
Antidiabetische Anwendungen
Die 1,3,4-Oxadiazol-Derivate wurden auch auf ihre antidiabetischen Eigenschaften untersucht . Genetisch modifizierte diabetische Drosophila melanogaster-Fliegen wurden verwendet, um diese Eigenschaften zu bewerten .
In-silico-Studien
In-silico-Studien, einschließlich molekulardynamischer Simulationen, wurden an diesen Verbindungen durchgeführt . Diese Studien helfen beim Verständnis der Interaktion dieser Verbindungen mit biologischen Zielstrukturen.
ADMET-Vorhersage
ADMET (chemische Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität)-Vorhersage wurde an diesen Verbindungen durchgeführt . Die meisten der synthetisierten Verbindungen erfüllen die Lipinski-Regel von 5, eine Faustregel zur Beurteilung der Arzneimittelähnlichkeit .
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing suitable protective equipment, and washing hands and face thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through hydrophobic interactions .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (31817) suggests that it may have good bioavailability .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. For instance, the compound’s stability may be affected by temperature and humidity .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that there are threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3,5-bis(2,2,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-1-6(9(18)19)2-8(3-7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVBKGSAPRNFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595716.png)
![N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B2595717.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2595718.png)
![1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2595719.png)


![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2595724.png)
![1-{2-[4-Phenyl-5-(propan-2-yl)-1,3-oxazol-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2595725.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2595726.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)
